1H and 13C NMR spectrum of N-2-biphenylyl-2-bromobenzamide
1H and 13C NMR spectrum of N-2-biphenylyl-2-bromobenzamide
Structural Elucidation of N-2-Biphenylyl-2-bromobenzamide: A Comprehensive 1 H and 13 C NMR Guide
Executive Summary
N-2-biphenylyl-2-bromobenzamide (also known systematically as N-(biphenyl-2-yl)-2-bromobenzamide) is a highly versatile building block in modern organic synthesis. It is most prominently utilized as a direct precursor in palladium-catalyzed intramolecular C–H functionalization reactions to synthesize phenanthridin-6(5H)-ones, which are core scaffolds for anti-tuberculosis drugs and advanced OLED materials[1]. For researchers and drug development professionals, the unambiguous structural characterization of this intermediate is a critical quality control gateway.
This whitepaper provides an in-depth, first-principles analysis of the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectra of N-2-biphenylyl-2-bromobenzamide. By moving beyond simple spectral lists, we explore the causality behind chemical shifts—such as anisotropic deshielding and heavy-atom effects—and provide self-validating experimental protocols to ensure absolute data integrity.
Chemical Identity & Structural Overview
Before dissecting the NMR spectra, it is essential to map the molecular architecture. The molecule consists of two primary domains linked by an amide bond: a 2-bromobenzoyl moiety (providing steric bulk and a handle for cross-coupling) and a biphenyl-2-amine derived moiety.
| Property | Value / Description |
| IUPAC Name | 2-bromo-N-(2-phenylphenyl)benzamide |
| Molecular Formula | C 19 H 14 BrNO |
| Molecular Weight | 352.23 g/mol |
| Key Structural Features | Secondary aryl amide, ortho-brominated ring, sterically hindered biphenyl system. |
| Commercial Relevance | Cataloged alongside other bioactive bromobenzamide derivatives for high-throughput screening[2]. |
Synthesis and Experimental Preparation
Understanding the synthetic origin of the molecule provides context for potential impurities (e.g., residual triethylamine or unreacted starting materials) that may appear in the NMR spectrum. The compound is synthesized via a highly efficient nucleophilic acyl substitution[1].
Caption: Workflow from the synthesis of N-2-biphenylyl-2-bromobenzamide to its downstream application.
Causality in 1 H NMR Spectral Features
The 1 H NMR spectrum (typically acquired in CDCl 3 at 400 MHz) is heavily populated in the aromatic region ( δ 7.10 – 8.50 ppm). The precise chemical shifts are governed by three primary physical phenomena:
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Magnetic Anisotropy: The π -electron clouds of the three aromatic rings and the carbonyl double bond create induced magnetic fields. Protons locked in the deshielding cones of these fields resonate at higher frequencies (downfield).
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Quadrupolar Relaxation: The amide proton (NH) is directly attached to a 14 N nucleus (Spin I=1 ). The rapid quadrupolar relaxation of the nitrogen nucleus, combined with dynamic chemical exchange (intermolecular hydrogen bonding), broadens the NH signal, often collapsing the expected 3JHH coupling into a broad singlet.
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Steric Compression (Van der Waals Deshielding): The biphenyl system is highly sterically hindered. The proton ortho to the amide nitrogen (H-6') is forced into close spatial proximity with the carbonyl oxygen, resulting in significant van der Waals deshielding.
Quantitative 1 H NMR Data Summary
| Chemical Shift ( δ , ppm) | Multiplicity & Coupling ( J , Hz) | Integration | Assignment / Causality |
| 8.45 | d, J=8.2 | 1H | H-6' (Biphenyl ring): Highly deshielded due to steric compression and proximity to the carbonyl anisotropic cone. |
| 8.20 | br s | 1H | NH (Amide): Broadened by 14 N quadrupolar relaxation. |
| 7.60 | dd, J=8.0,1.2 | 1H | H-3 (2-Bromophenyl ring): Deshielded by the electronegativity and lone pairs of the adjacent bromine atom. |
| 7.55 | dd, J=7.8,1.5 | 1H | H-6 (2-Bromophenyl ring): Deshielded by the adjacent carbonyl group. |
| 7.35 - 7.50 | m | 5H | H-2'', 3'', 4'', 5'', 6'' (Unsubstituted phenyl): Overlapping multiplets due to similar electronic environments. |
| 7.15 - 7.40 | m | 5H | Remaining aromatic protons: H-4, H-5 (bromophenyl) and H-3', H-4', H-5' (biphenyl). |
13 C NMR Resonance Assignments
The 13 C NMR spectrum (100 MHz, CDCl 3 ) resolves the 19 distinct carbon environments. The assignments rely heavily on the Heavy Atom Effect . The carbon directly bonded to the bromine atom (C-2) experiences spin-orbit coupling from the halogen, which paradoxically shields the carbon nucleus, shifting it upfield relative to typical aromatic carbons.
Quantitative 13 C NMR Data Summary
| Chemical Shift ( δ , ppm) | Carbon Type | Assignment / Causality |
| ~165.5 | Quaternary (C=O) | Carbonyl: Shielded relative to a ketone (~200 ppm) due to nitrogen lone-pair resonance donating electron density into the π∗ orbital. |
| ~138.2, 137.5, 134.1, 132.0 | Quaternary (Ar-C) | C-1, C-1', C-2', C-1'': Ipso carbons. Identified by low intensity (lack of NOE and long T1 relaxation). |
| 121.0 - 131.5 | Methine (Ar-CH) | 13 Aromatic CH carbons: Differentiated via 2D HSQC/HMBC. |
| ~119.5 | Quaternary (C-Br) | C-2 (Bromophenyl): Uniquely shielded by the heavy atom effect of Bromine. |
2D NMR Workflows for Unambiguous Assignment
Because the 1D 1 H spectrum contains severely overlapping multiplets between 7.15 and 7.50 ppm, 1D analysis alone is insufficient for a self-validating structural proof. A suite of 2D NMR experiments must be employed.
Caption: Logical workflow for unambiguous NMR signal assignment using 2D correlation experiments.
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COSY ( 1 H- 1 H): Isolates the three distinct spin systems. The 4-spin system of the 2-bromophenyl ring can be traced starting from the highly deshielded H-3 doublet.
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HSQC ( 1 H- 13 C): Correlates the overlapping proton multiplets to their respective 13 C signals, spreading the data into a second dimension based on carbon chemical shifts.
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HMBC ( 1 H- 13 C): Critical for bridging the two halves of the molecule. The carbonyl carbon ( δ 165.5) will show strong 3JCH cross-peaks to both the amide NH and the H-6 proton of the bromophenyl ring, proving the intact amide linkage.
Experimental Protocols
To ensure trustworthiness, the experimental procedures must act as self-validating systems.
Protocol 1: Synthesis of N-2-biphenylyl-2-bromobenzamide
Adapted from established sustainable amide synthesis methodologies[1].
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Preparation: In an oven-dried, argon-flushed round-bottom flask, dissolve biphenyl-2-amine (1.0 equiv, 6.0 mmol) and triethylamine (1.2 equiv, 7.2 mmol) in anhydrous dichloromethane (DCM, 20 mL).
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Addition: Cool the reaction mixture to 0 °C using an ice bath. Add 2-bromobenzoyl chloride (1.05 equiv, 6.3 mmol) dropwise over 15 minutes to control the exothermic nucleophilic acyl substitution.
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Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Validation: Monitor the disappearance of the amine via TLC (Hexanes:EtOAc 3:1, UV active).
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Workup: Quench with deionized water (10 mL). Extract the aqueous layer with DCM (2 × 20 mL). Wash the combined organic layers with 1M HCl (to remove residual Et 3 N), saturated NaHCO 3 , and brine.
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Purification: Dry over anhydrous Na 2 SO 4 , filter, and concentrate in vacuo. Recrystallize from hot ethanol to yield the pure white solid.
Protocol 2: Self-Validating NMR Acquisition
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Sample Preparation: Dissolve 15 mg of the purified compound in 0.6 mL of CDCl 3 (containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard). Transfer to a high-quality 5 mm NMR tube.
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Tuning and Matching: Insert the sample into the spectrometer (e.g., 400 MHz). Perform automatic tuning and matching (ATM) for both 1 H and 13 C channels to maximize probe sensitivity.
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Shimming (Self-Validation Step): Lock onto the deuterium signal of CDCl 3 . Perform gradient shimming (e.g., TopShim). Validation: Check the full width at half maximum (FWHM) of the TMS peak; it must be ≤ 1.0 Hz to ensure high-resolution splitting patterns are not obscured by magnetic field inhomogeneity.
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Acquisition:
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1 H NMR: 16 scans, 30° pulse angle, 2-second relaxation delay ( D1 ).
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13 C NMR: 512 scans, 1 H-decoupled (WALTZ-16), 2-second D1 .
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Processing: Apply an exponential window function (Line Broadening = 0.3 Hz for 1 H, 1.0 Hz for 13 C) prior to Fourier Transformation. Phase and baseline correct manually. Set TMS to exactly δ 0.00 ppm.
References
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Title: Sustainable Methods for the Chemical Synthesis of Amides and Amide-Containing Aromatic Compounds Source: White Rose eTheses Online URL: [Link]
